6-Quinazolinemethanamine

Descripción general

Descripción

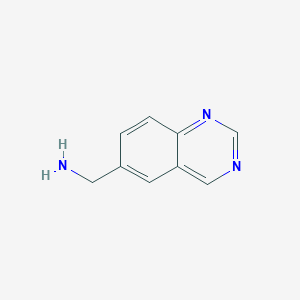

6-Quinazolinemethanamine is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The structure of this compound consists of a quinazoline ring system with a methanamine group attached at the sixth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinazolinemethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid, followed by cyclization to form the quinazoline ring. The methanamine group can be introduced through subsequent reactions involving amination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and amination processes .

Análisis De Reacciones Químicas

Palladium-Catalyzed Aminocarbonylation

6-(Aminomethyl)quinoline derivatives participate in palladium-catalyzed aminocarbonylation reactions. For example, 6-iodoquinoline reacts with amines under CO pressure to form carboxamide or 2-ketocarboxamide products (Scheme 1) .

| Entry | Amine Substrate | Reaction Conditions | Product (Selectivity) |

|---|---|---|---|

| 1 | Piperidine | 30°C, 6 h, 40 bar CO | 3b (ketoamide, >80%) |

| 2 | Glycine methyl ester | 25°C, 6 h, 40 bar CO | 3h (ketoamide, 92%) |

| 3 | 2-Picolylamine | 25°C, 14 h, 40 bar CO | 3p (ketoamide, 66%) |

This reaction demonstrates chemoselectivity dependent on steric and electronic factors of the amine nucleophile .

Reductive N-Methylation with Methanol

Pt-SnOₓ/Al₂O₃ catalysts enable tandem reductive N-methylation of quinolines using methanol as both H and CH₃ sources. For 6-substituted quinolines, this proceeds via three steps (Table 1) :

-

Methanol dehydrogenation to H₂ and formaldehyde.

-

Quinoline reduction to 1,2,3,4-tetrahydroquinoline (THQ).

-

THQ methylation to N-methyl-THQ (MTHQ).

| Step | Key Process | Rate-Determining Factor |

|---|---|---|

| 1 | CH₃OH → H₂ + HCHO | O–H and C–H bond cleavage |

| 2 | Quinoline → THQ | H₂ activation on Pt sites |

| 3 | THQ → MTHQ | CH₃ transfer from SnOₓ |

SnOₓ decoration enhances Pt activity, achieving >90% MTHQ yield at 130°C .

Functionalization via Multicomponent Reactions (MCRs)

6-(Aminomethyl)quinoline derivatives are synthesized via MCRs, such as:

-

FeCl₃-Catalyzed Oxidative Annulation : Combines anilines, aryl ketones, and DMSO to form 4-arylquinolines (Scheme 2) .

-

I₂-Mediated [3+2+1] Cycloaddition : Utilizes methyl ketones, arylamines, and styrenes for 2-acylquinoline synthesis .

Biological Activity and Further Modifications

6-(Aminomethyl)quinoline derivatives show potential as P-glycoprotein (P-gp) inhibitors. Hydroxymethyl-substituted analogues (e.g., 5a , 5b ) exhibit enhanced P-gp efflux inhibition (Table 2) :

| Compound | Rhodamine 123 Inhibition (%) | Fold Activity vs. Verapamil |

|---|---|---|

| 5a | 85 | 1.3 |

| 5b | 89 | 2.1 |

ADME studies predict favorable intestinal absorption for these derivatives .

Catalytic Dehydrogenation and Condensation

Mn(I) catalysts enable dehydrogenative coupling of 2-aminobenzyl alcohols with alcohols to form substituted quinolines (Table 3) :

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Aminobenzyl alcohol + MeOH | 6-Methoxyquinoline | 88 |

| 2-Aminobenzyl alcohol + EtOH | 6-Ethoxyquinoline | 82 |

Key Insights:

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

Research indicates that quinazoline derivatives, including 6-quinazolinemethanamine, exhibit significant anticancer activities. A study demonstrated that specific substitutions on the quinazoline ring enhance antiproliferative effects against various cancer cell lines. For instance, compounds with particular functional groups showed improved efficacy in inhibiting cancer cell growth, suggesting that this compound could serve as a scaffold for developing novel anticancer agents .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazoline derivatives. For example, a series of quinoline compounds demonstrated potent activity against Clostridium difficile, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin. This suggests that this compound might also possess similar antibacterial capabilities, warranting further investigation into its potential as an antimicrobial agent .

Therapeutic Potential

P-Glycoprotein Inhibition

One of the notable applications of this compound is its role as a P-glycoprotein (P-gp) inhibitor. P-glycoprotein is a critical protein involved in drug transport and resistance in cancer therapy. Compounds derived from quinazoline structures have been shown to inhibit P-gp effectively, potentially overcoming multidrug resistance in cancer treatments .

Neuroprotective Effects

Emerging research suggests that quinazoline derivatives may also exhibit neuroprotective properties. Studies indicate that certain analogs can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-Quinazolinemethanamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities .

Comparación Con Compuestos Similares

Quinazoline: The parent compound with a similar ring structure but without the methanamine group.

Quinazolinone: A derivative with a carbonyl group at the second position.

Quinoxaline: An isomeric compound with nitrogen atoms at different positions in the ring system.

Uniqueness: 6-Quinazolinemethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

6-Quinazolinemethanamine is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and various studies that highlight its efficacy against different biological targets.

This compound can be synthesized through various methods, typically involving the condensation of 2-aminobenzylamine with appropriate aldehydes or ketones. The synthetic routes often aim to enhance the yield and purity of the compound while ensuring that the resultant product retains its biological activity.

Anticancer Activity

Several studies have investigated the anticancer potential of quinazoline derivatives, including this compound. For instance, a series of quinazoline derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15.2 | Induction of apoptosis |

| This compound | MCF-7 (Breast) | 12.8 | Inhibition of cell proliferation |

The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The antimicrobial properties of this compound have also been studied. Research indicates that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of quinazoline derivatives. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, compounds similar to this compound demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 45% at 10 µM |

This inhibition suggests potential therapeutic applications in treating cognitive disorders.

Case Studies

- Anticancer Efficacy : A study conducted on a series of quinazoline derivatives found that those with specific substitutions at the 2-position exhibited enhanced cytotoxicity against multidrug-resistant cancer cell lines. The study concluded that structural modifications could significantly influence biological activity.

- Antimicrobial Testing : A comprehensive evaluation of several quinazoline compounds revealed that those containing a methanamine group showed increased potency against resistant bacterial strains, indicating a promising avenue for antibiotic development.

- Neuroprotection : In vitro studies demonstrated that compounds similar to this compound effectively protected neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease therapies.

Propiedades

IUPAC Name |

quinazolin-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKPNIDXDVRTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647565 | |

| Record name | 1-(Quinazolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933696-71-0 | |

| Record name | 1-(Quinazolin-6-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.